2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methylphenyl group. The 4-chlorophenyl group enhances lipophilicity and may influence target binding via hydrophobic interactions, while the 2-methylphenyl substituent balances steric bulk and solubility .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-4-2-3-5-17(13)25-18(27)11-28-20-16-10-24-26(19(16)22-12-23-20)15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYGIJFFFITVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the sulfanyl group: This can be done using thiolation reactions.
Coupling with N-(2-methylphenyl)acetamide: This final step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidines are known for their potential as enzyme inhibitors and receptor modulators . This compound may exhibit:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit key kinases involved in cancer cell proliferation, such as p70S6K and Akt .
- Anti-inflammatory Properties : The modulation of inflammatory pathways by targeting specific enzymes can lead to therapeutic effects in chronic inflammatory diseases .
- Antimicrobial Effects : Some derivatives have shown promise against various bacterial and fungal strains, making them candidates for new antimicrobial agents .
Biological Mechanisms
The mechanism of action for this compound likely involves interaction with specific molecular targets such as kinases and receptors. The thioether linkage may enhance the binding affinity toward these targets, thereby influencing the biological activity of the compound.
Synthetic Applications
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for functionalization, making it useful in the development of new pharmaceuticals or agrochemicals .
Case Studies and Research Findings
Several studies have explored the applications of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Kinase Inhibition : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives effectively inhibit Akt signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .
- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of similar compounds in animal models of arthritis, showcasing their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the pyrazolo ring and the acetamide’s aryl group. These modifications impact electronic effects, lipophilicity, and steric hindrance. Below is a comparative analysis:
Notes:
- Electronic Effects : Fluorine () and nitro () substituents introduce strong electron-withdrawing effects, altering charge distribution and reactivity.
- Solubility : The acetamidophenyl analog () may exhibit improved aqueous solubility due to polar acetamido groups, whereas the trifluoromethoxy group () increases hydrophobicity.
Pharmacological Implications
- Antitumor Activity: Pyrazolo[3,4-d]pyrimidines are purine mimics, interfering with DNA synthesis or kinase signaling (e.g., notes antitumor properties). The 4-chlorophenyl group may enhance DNA intercalation or kinase binding .
- Toxicity : Bulky substituents (e.g., isopropyl in CAS 850718-94-4) may increase off-target interactions due to steric effects .
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄ClN₃OS
- Molecular Weight : 305.80 g/mol
- CAS Number : Not specified in the search results, but related compounds are noted for their biological significance.
Pyrazolo[3,4-d]pyrimidines, including this compound, are known to exhibit various biological activities through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation and cancer progression .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by modulating pathways such as NF-κB and p38 MAPK, similar to other pyrazolo derivatives that inhibit pro-inflammatory cytokines .
Anticancer Activity
Research indicates that compounds in this class can exhibit cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown sensitivity to related pyrazolo compounds .
- Mechanism : The cytotoxicity is often mediated through the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
This compound's structural similarities to others in its class suggest potential anti-inflammatory properties:
- Microglial Activation : Studies on related compounds have demonstrated their ability to reduce nitric oxide production and inhibit the release of pro-inflammatory cytokines in activated microglia .
Data Summary Table
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | CDK inhibition, apoptosis induction | , |
| Anti-inflammatory | Inhibition of NF-κB and cytokine release | , |
Case Studies
- Cytotoxicity in Cancer Cells : One study evaluated the effects of a structurally similar pyrazolo compound on MCF-7 and HCT-116 cell lines. Results indicated significant cell death at concentrations above 10 µM.
- Neuroprotective Effects : In a model of neuroinflammation induced by LPS, related compounds were shown to protect dopaminergic neurons by attenuating inflammatory responses through NF-κB pathway modulation .
Q & A
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
